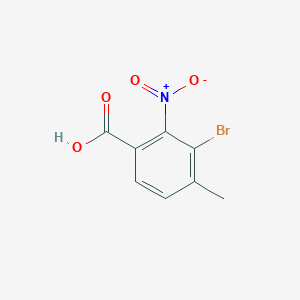

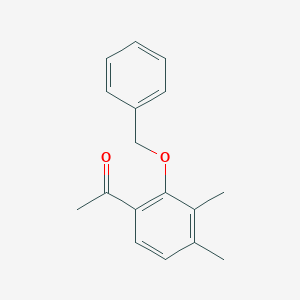

3-Bromo-4-methyl-2-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-methyl-2-nitrobenzoic acid is a derivative of benzoic acid . It has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones .

Synthesis Analysis

The compound has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It also participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . In another method, it is used as a key raw material in a novel telescopic process for synthesizing chlorantraniliprole .Molecular Structure Analysis

The molecular formula of 3-Bromo-4-methyl-2-nitrobenzoic acid is CHBrNO. It has an average mass of 246.015 Da and a monoisotopic mass of 244.932358 Da .Chemical Reactions Analysis

The compound participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . It is also used as a key raw material in the synthesis of chlorantraniliprole .Physical And Chemical Properties Analysis

The compound is a derivative of benzoic acid . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .Wissenschaftliche Forschungsanwendungen

Synthesis of Biphenyl Amides

3-Bromo-4-methyl-2-nitrobenzoic acid can be used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.

Synthesis of 2-Benzazepine-4-acetic Acid Derivatives

This compound can also be used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to have potential pharmacological activities.

3. Analog of Potent Nonpeptide GPIIb/IIIa Antagonist 3-Bromo-4-methyl-2-nitrobenzoic acid can serve as an analog of the potent nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of drugs that prevent platelet aggregation and are used in the treatment of acute coronary syndromes and during percutaneous coronary intervention.

Synthesis of O-Spiro C-Aryl Glucosides

This compound can be used in the synthesis of O-spiro C-aryl glucosides . These glucosides are a type of carbohydrate derivative that have potential applications in medicinal chemistry.

Catalytic Agent

3-Bromo-4-methyl-2-nitrobenzoic acid can be used as a catalytic agent . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.

Petrochemical Additive

This compound can also be used as a petrochemical additive . Additives are substances that are added to products such as lubricants, fuels, and plastics to enhance their performance or improve their properties.

Synthesis of Polysubstituted Benzenes

3-Bromo-4-methyl-2-nitrobenzoic acid can be used in the synthesis of polysubstituted benzenes . Polysubstituted benzenes are aromatic compounds with multiple substituents, which can be used in the synthesis of a wide range of organic compounds.

Nitro Compound Research

As a nitro compound, 3-Bromo-4-methyl-2-nitrobenzoic acid can be used in research related to nitro compounds . Nitro compounds are a very important class of nitrogen derivatives, with applications in various fields such as explosives, dyes, and pharmaceuticals.

Wirkmechanismus

Target of Action

It’s known that nitrobenzoic acid derivatives can interact with various biological targets depending on their specific structure .

Mode of Action

Nitro compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The bromomethyl group can also participate in free radical reactions .

Biochemical Pathways

It’s known that nitrobenzoic acid derivatives can participate in the synthesis of various compounds, such as 3,4-dihydro-2(1h)-quinazolinones and 3,4-dihydro-1h-quinazolin-2-thiones .

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.34 , which can influence its bioavailability.

Result of Action

The compound’s participation in the synthesis of various compounds suggests it could have a role in modulating the activities of these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-methyl-2-nitrobenzoic acid. For instance, the compound should be stored in a sealed, dry place at room temperature to maintain its stability . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFRBFOZDYWGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methyl-2-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2861393.png)

![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2861395.png)

![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)

methanone](/img/structure/B2861406.png)

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)

![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)